

# Voxtalisib and Rituximab Combination Therapy for B-Cell Malignancies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of **voxtalisib** in combination with rituximab for the treatment of B-cell malignancies. It objectively compares this therapeutic strategy with established and emerging alternatives, supported by experimental data from clinical trials. Detailed methodologies for key experiments are provided, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the scientific rationale and clinical application of these treatments.

### Introduction to Voxtalisib and Rituximab

**Voxtalisib** (SAR245409/XL765) is an investigational dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR).[1] By targeting multiple isoforms of PI3K (p110 $\alpha$ ,  $\beta$ ,  $\gamma$ , and  $\delta$ ), **voxtalisib** aims to overcome the resistance mechanisms that can emerge with isoform-specific inhibitors.[1][2] The PI3K/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many B-cell malignancies.[3]

Rituximab is a chimeric monoclonal antibody that targets the CD20 antigen present on the surface of B-lymphocytes.[4][5] Its mechanism of action involves inducing B-cell depletion through several pathways, including antibody-dependent cellular cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), and apoptosis.[4][5] The combination of a targeted signaling inhibitor like **voxtalisib** with an established immunotherapeutic agent like rituximab represents a rational approach to enhance anti-tumor activity in B-cell cancers.



# Voxtalisib in Combination with Rituximab: Clinical Data

A Phase Ib dose-escalation study (NCT01410513) evaluated the safety and preliminary efficacy of **voxtalisib** in combination with rituximab, as well as with rituximab and bendamustine, in patients with relapsed or refractory indolent B-cell non-Hodgkin lymphoma (NHL), mantle cell lymphoma (MCL), and chronic lymphocytic leukemia (CLL).[6][7][8][9]

### **Efficacy and Safety**

The recommended Phase II dose (RP2D) for **voxtalisib** in combination with either rituximab or rituximab plus bendamustine was determined to be 50 mg twice daily.[6][7][8][9] In the 35 efficacy-evaluable patients across both combination arms, the overall response rate (ORR) was 48.5%, with a complete response (CR) rate of 11.4%.[6][7][8][9]

The most frequently reported adverse events (AEs) of any grade were nausea (45.9%), fatigue (37.8%), headache (32.4%), and pyrexia (32.4%).[6][7][8][9] Common grade  $\geq$ 3 AEs included neutropenia (27.0%), thrombocytopenia (24.3%), anemia (16.2%), and febrile neutropenia (10.8%).[6][7][8][9]

Table 1: Efficacy of **Voxtalisib** in Combination Therapy for Relapsed/Refractory B-Cell Malignancies[6][7][8][9]

| Endpoint                    | Voxtalisib + Rituximab or Rituximab +<br>Bendamustine (n=35) |
|-----------------------------|--------------------------------------------------------------|
| Overall Response Rate (ORR) | 48.5%                                                        |
| Complete Response (CR)      | 11.4%                                                        |
| Partial Response (PR)       | 37.1%                                                        |

Table 2: Common Adverse Events (≥20%) with **Voxtalisib** Combination Therapy[6][7][8][9]



| Adverse Event    | Any Grade | Grade ≥3 |
|------------------|-----------|----------|
| Nausea           | 45.9%     | -        |
| Fatigue          | 37.8%     | -        |
| Headache         | 32.4%     | -        |
| Pyrexia          | 32.4%     | -        |
| Neutropenia      | -         | 27.0%    |
| Thrombocytopenia | -         | 24.3%    |
| Anemia           | -         | 16.2%    |

### **Comparative Analysis with Alternative Therapies**

The treatment landscape for relapsed and refractory B-cell malignancies is rapidly evolving. This section compares the **voxtalisib**-rituximab combination with other PI3K inhibitors in combination with rituximab, as well as other novel therapeutic modalities.

### **Alternative PI3K Inhibitor Combinations**

Several other PI3K inhibitors have been approved or are in late-stage development for B-cell malignancies, often in combination with rituximab.

- Idelalisib (Zydelig®): A PI3Kδ inhibitor, idelalisib is approved in combination with rituximab for patients with relapsed CLL.[2][4][6][7][10][11] In a Phase III trial, the combination of idelalisib and rituximab significantly improved progression-free survival (PFS) compared to rituximab plus placebo (median PFS 19.4 months vs. 6.5 months).[2] The ORR was 77% for the idelalisib combination arm.[4] However, idelalisib carries a boxed warning for serious and fatal toxicities, including hepatotoxicity, diarrhea, colitis, pneumonitis, and intestinal perforation.[4]
- Copanlisib (Aliqopa®): An intravenous pan-class I PI3K inhibitor with activity against PI3K-α and PI3K-δ isoforms, copanlisib is approved as a monotherapy for relapsed follicular lymphoma. The Phase III CHRONOS-3 trial evaluated copanlisib in combination with rituximab in patients with relapsed indolent NHL.[1][5][12][13][14] The combination



demonstrated a significant improvement in PFS compared to rituximab plus placebo (median PFS 21.5 months vs. 13.8 months).[1][13] The ORR was 81% with the combination, including a 34% CR rate.[13] Common grade 3-4 adverse events were hyperglycemia (56%) and hypertension (40%).[1]

 Duvelisib (Copiktra®): An oral inhibitor of PI3K-δ and PI3K-γ, duvelisib is approved for relapsed/refractory CLL/SLL and follicular lymphoma. A Phase 3 study (NCT02204982) evaluated duvelisib in combination with rituximab in patients with previously treated follicular lymphoma.[15]

Table 3: Comparison of PI3K Inhibitor and Rituximab Combinations in Relapsed/Refractory B-Cell Malignancies

| Treatment                 | Malignancy             | Overall<br>Response<br>Rate (ORR) | Complete<br>Response<br>(CR) | Median Progressio n-Free Survival (PFS) | Key Grade<br>≥3 Adverse<br>Events                                 |
|---------------------------|------------------------|-----------------------------------|------------------------------|-----------------------------------------|-------------------------------------------------------------------|
| Voxtalisib +<br>Rituximab | B-Cell<br>Malignancies | 48.5%[8][9]                       | 11.4%[8][9]                  | Not Reported                            | Neutropenia<br>(27.0%),<br>Thrombocyto<br>penia<br>(24.3%)[8][9]  |
| Idelalisib +<br>Rituximab | CLL                    | 77%[4]                            | Not specified in source      | 19.4<br>months[2]                       | Diarrhea/Colit is (16%), Pneumonia (16%), Neutropenia (37%)[4][7] |
| Copanlisib +<br>Rituximab | Indolent NHL           | 81%[13]                           | 34%[13]                      | 21.5<br>months[1][13]                   | Hyperglycemi<br>a (56%),<br>Hypertension<br>(40%)[1]              |



### **Other Novel Therapeutic Approaches**

Beyond PI3K inhibition, several other classes of drugs and cellular therapies are making a significant impact in the treatment of relapsed/refractory B-cell malignancies.

- CAR T-Cell Therapy: Chimeric antigen receptor (CAR) T-cell therapies, such as axicabtagene ciloleucel and tisagenlecleucel, have shown high efficacy in relapsed/refractory follicular lymphoma. A meta-analysis reported a pooled ORR of 92% and a CR rate of 82% for CAR T-cell therapies in this setting.[16] Another study reported an ORR of 92% with a CR rate of 74% for axicabtagene ciloleucel in follicular lymphoma.[17] While highly effective, CAR T-cell therapies are associated with unique toxicities, including cytokine release syndrome (CRS) and neurotoxicity.[16]
- Antibody-Drug Conjugates (ADCs): Polatuzumab vedotin, an anti-CD79b ADC, in combination with bendamustine and rituximab, has demonstrated significant improvements in outcomes for patients with relapsed/refractory diffuse large B-cell lymphoma (DLBCL). In a pivotal trial, this combination resulted in a CR rate of 40.0% and a median overall survival of 12.4 months, compared to 17.5% and 4.7 months for bendamustine and rituximab alone, respectively.[18][19]

Table 4: Efficacy of Other Novel Therapies in Relapsed/Refractory B-Cell Malignancies

| Treatment                      | Malignancy          | Overall Response<br>Rate (ORR) | Complete<br>Response (CR) |
|--------------------------------|---------------------|--------------------------------|---------------------------|
| CAR T-Cell Therapy<br>(pooled) | Follicular Lymphoma | 92%[16]                        | 82%[16]                   |
| Axicabtagene<br>Ciloleucel     | Follicular Lymphoma | 92%[17]                        | 74%[17]                   |
| Polatuzumab Vedotin<br>+ BR    | DLBCL               | 45.0%                          | 40.0%[18]                 |

### **Experimental Protocols**



# Phase Ib Study of Voxtalisib with Rituximab (NCT01410513)[6][7][8][9]

- Study Design: This was a Phase Ib, open-label, multicenter, dose-escalation study.
- Patient Population: Patients with relapsed or refractory indolent B-cell NHL, MCL, or CLL.
- Treatment Arms:
  - **Voxtalisib** (30 or 50 mg twice daily) in combination with rituximab.
  - Voxtalisib (30 or 50 mg twice daily) in combination with rituximab and bendamustine.
- Dose Escalation: A standard 3+3 dose-escalation design was used to determine the maximum tolerated dose (MTD) and RP2D.
- Primary Objective: To determine the MTD and RP2D of voxtalisib in combination with chemoimmunotherapy.
- Secondary Objectives: To evaluate safety, pharmacokinetics, and preliminary anti-tumor activity.

## Signaling Pathways and Experimental Workflows Mechanism of Action of Voxtalisib and Rituximab

The combination of **voxtalisib** and rituximab targets two distinct and critical pathways in B-cell malignancies. Rituximab targets the CD20 surface antigen, leading to direct and immune-mediated cell killing. **Voxtalisib** inhibits the intracellular PI3K/mTOR signaling pathway, which is crucial for cell survival and proliferation.





Click to download full resolution via product page

Caption: Dual targeting of B-cell survival pathways by **voxtalisib** and rituximab.



#### **Clinical Trial Workflow**

The workflow for a typical Phase Ib dose-escalation study, such as the one for **voxtalisib** and rituximab, involves several key stages from patient enrollment to data analysis.



Click to download full resolution via product page

Caption: Workflow of the Phase Ib dose-escalation trial for **voxtalisib**.

### Conclusion

The combination of **voxtalisib** and rituximab has demonstrated an acceptable safety profile and encouraging anti-tumor activity in patients with relapsed or refractory B-cell malignancies.



[6][7][8][9] However, when compared to other approved PI3K inhibitor-rituximab combinations, such as idelalisib-rituximab and copanlisib-rituximab, the reported overall response rate for the **voxtalisib** combination appears lower, although cross-trial comparisons should be interpreted with caution due to differences in patient populations and study designs.

The emergence of highly effective therapies like CAR T-cells and antibody-drug conjugates further raises the bar for new treatment strategies in this setting. Future studies of **voxtalisib** could focus on identifying specific patient populations that may derive the most benefit, potentially through biomarker-driven approaches, and exploring novel combinations to further enhance its efficacy. For drug development professionals, the data presented underscores the competitive landscape and the need for significant clinical benefit to establish a new standard of care in relapsed/refractory B-cell malignancies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Copanlisib plus rituximab in patients with relapsed indolent non-Hodgkin lymphoma BJH [bjh.be]
- 2. Explore ZYDELIG® (idelalisib) Efficacy Data for Relapsed CLL [zydelig.com]
- 3. droracle.ai [droracle.ai]
- 4. onclive.com [onclive.com]
- 5. ashpublications.org [ashpublications.org]
- 6. ashpublications.org [ashpublications.org]
- 7. Idelalisib for Relapsed CLL in Combination With Rituximab and for Relapsed Follicular Lymphoma or Small Lymphocytic Lymphoma - The ASCO Post [ascopost.com]
- 8. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 9. Phase Ib trial of the PI3K/mTOR inhibitor voxtalisib (SAR245409) in combination with chemoimmunotherapy in patients with relapsed or refractory B-cell malignancies PubMed [pubmed.ncbi.nlm.nih.gov]



- 10. news.cancerconnect.com [news.cancerconnect.com]
- 11. Idelalisib for chronic lymphocytic leukaemia and follicular lymphoma Australian Prescriber [australianprescriber.tg.org.au]
- 12. onclive.com [onclive.com]
- 13. onclive.com [onclive.com]
- 14. targetedonc.com [targetedonc.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 17. medpagetoday.com [medpagetoday.com]
- 18. Polatuzumab Vedotin Plus Bendamustine/Rituximab for Transplantation-Ineligible Relapsed or Refractory DLBCL The ASCO Post [ascopost.com]
- 19. Polatuzumab vedotin plus bendamustine and rituximab in relapsed/refractory DLBCL: survival update and new extension cohort data PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Voxtalisib and Rituximab Combination Therapy for B-Cell Malignancies: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684596#voxtalisib-in-combination-with-rituximab-for-b-cell-malignancies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com